One primary application of 2-Chloro-2',4'-difluoroacetophenone involves the difluoromethylation of phenols. This reaction yields aryl difluoromethyl ethers, which are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules. The presence of the fluorine atoms on the molecule enhances its reactivity, making it an effective reagent for this transformation [1].
Studies have shown that 2-Chloro-2',4'-difluoroacetophenone can be used in this reaction under mild conditions, employing a base and an aqueous solvent system. This makes it a more attractive option compared to traditional methods that often require harsh reaction conditions [1].
[1] Sigma-Aldrich - Product Page for 2-Chloro-2',4'-difluoroacetophenone ()
2-Chloro-2',4'-difluoroacetophenone can also serve as a precursor in the Baylis-Hillman reaction. This reaction allows for the synthesis of complex molecules with functionalities containing both chloro and difluoromethyl groups. These functionalities can be crucial for the biological activity of certain drug candidates [2].
Research suggests that using 2-Chloro-2',4'-difluoroacetophenone in the Baylis-Hillman reaction with fluoroalkyl ketones leads to the formation of products containing the desired chlorodifluoromethyl motif [2]. This opens doors for the development of novel pharmaceuticals with potentially enhanced properties.
[2] Sigma-Aldrich - Product Description for 2-Chloro-2,2-difluoroacetophenone (Related Compound) ()
Corrosive